molecular formula C20H12N2O3S B1684590 A-769662 CAS No. 844499-71-4

A-769662

Cat. No.: B1684590
CAS No.: 844499-71-4
M. Wt: 360.4 g/mol
InChI Key: CTESJDQKVOEUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-769662 is a direct, small-molecule allosteric activator of AMP-activated protein kinase (AMPK), first identified by Abbott Laboratories through high-throughput screening of ~700,000 compounds . It binds to the ADaM (allosteric drug and metabolite) site at the interface of the AMPK β1 subunit and the carbohydrate-binding module (CBM) of the α subunit, stabilizing the kinase domain and inhibiting Thr172 dephosphorylation .

This compound demonstrates isoform specificity, selectively activating AMPK complexes containing the β1 subunit . It has been shown to inhibit lipid synthesis in hepatocytes by phosphorylating acetyl-CoA carboxylase (ACC) , reduce inflammation by blocking Tlr-4 expression , and promote autophagy via mTOR suppression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-769662 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thienopyridone core and subsequent functionalization to introduce the hydroxyl and cyano groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow chemistry and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

A-769662 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized analogs .

Scientific Research Applications

A-769662 is a thienopyridone derivative that functions as an AMP-activated protein kinase (AMPK) activator . AMPK is a crucial regulator of cellular energy homeostasis, and its activation during metabolic stress is important for cell survival . this compound selectively binds to the AMPK β1 regulatory subunit and allosterically elevates the kinase activity of the AMPK α subunit . Unlike other AMPK activators, this compound directly activates native rat AMPK by mimicking the effects of AMP, including allosteric activation and inhibition of dephosphorylation .

Scientific Research Applications

This compound has been used in various scientific research applications, including studies on inflammatory conditions, cancer, and mitochondrial dysfunction.

Inflammation: this compound has demonstrated protective effects against LPS-induced inflammatory responses in rats . It can reduce the systemic features of endotoxemia by suppressing TLR activity in the heart tissue and inhibiting neutrophil activity in the lung tissue . Studies have also shown that this compound can suppress inflammatory arthritis in mice and decrease IL-6 expression in serum and arthritic joints .

Cancer: Research suggests that this compound, along with other AMPK activators, can counteract chemoresistance in breast cancers . Metformin, another AMPK activator, has been shown to have anti-cancer and chemo-sensitizing effects, potentially improving the treatment of breast cancer .

Mitochondrial Dysfunction: this compound has shown promise in alleviating mitochondrial phenotypes caused by mtDNA depletion . It can restore normal mitochondrial membrane potential and partially restore mtDNA levels in cells with severe mtDNA depletion . These findings suggest that this compound and other specific small-molecule activators of AMPK may have utility in treating diseases involving mtDNA depletion .

Other Applications: Studies have explored the ability of this compound to inhibit contractions in vitro in rabbit arteries . Additionally, research has indicated that this compound can block voltage-gated sodium channels (VGSCs), potentially enhancing the analgesic properties of the compound .

Data Tables and Case Studies

Mechanism of Action

A-769662 exerts its effects by allosterically binding to the β and γ subunits of AMP-activated protein kinase and inhibiting its dephosphorylation on Thr172. This activation mimics the effects of AMP, leading to the phosphorylation of downstream targets like acetyl-CoA carboxylase, which plays a role in fatty acid metabolism .

Comparison with Similar Compounds

Comparison with Similar AMPK Activators

AICAR

  • Mechanism : AICAR is metabolized to ZMP, an AMP analog that binds the γ subunit, mimicking energy stress .
  • Key Differences: Unlike A-769662, AICAR’s effects are more pronounced in quiescent cells due to its role in purine synthesis . AICAR’s inhibition of adipocyte glucose uptake is AMPK-independent, whereas this compound’s metabolic effects are AMPK-dependent . In mitochondrial disease models, AICAR improved viability only in SURF1-deficient cells, while this compound rescued CI- and POLG-deficient cells .

Table 1: this compound vs. AICAR

Feature This compound AICAR
Binding Site β1 subunit ADaM site γ subunit (AMP analog)
AMPK Dependence Yes (proliferation, metabolism) No (glucose uptake)
Mitochondrial Rescue CI, POLG-deficient cells SURF1-deficient cells only
Off-Target Effects Na+/K+-ATPase, TASK-3 inhibition Purine synthesis interference

Metformin

  • Mechanism : Indirectly activates AMPK by increasing AMP:ATP ratios via mitochondrial complex I inhibition .
  • Key Differences :
    • Metformin’s anti-neoplastic effects are largely AMPK-independent, unlike this compound .
    • Combined use with this compound synergistically enhances AMPK activity (fourfold) in HCT116 cells .
    • In endotoxemia models, metformin and this compound both reduce neutrophil counts, but this compound uniquely blocks Tlr-4 signaling .

Table 2: this compound vs. Metformin

Feature This compound Metformin
AMPK Activation Route Direct (β1 subunit) Indirect (AMP:ATP ratio)
Cancer Cell Effects AMPK-dependent AMPK-independent
Anti-Inflammatory Role Suppresses Tlr-4 No direct Tlr-4 effect
Synergy Enhances metformin’s AMPK activation N/A

Salicylate

  • Mechanism : Binds the β1 ADaM site, similar to this compound, but with lower potency .
  • Key Differences :
    • Salicylate inhibits hepatocyte lipid synthesis independently of AMPK, unlike this compound .
    • Historically used for anti-inflammatory effects, but lacks this compound’s isoform specificity .

Table 3: this compound vs. Salicylate

Feature This compound Salicylate
Binding Specificity β1 subunit only β1 subunit
Lipid Synthesis AMPK-dependent AMPK-independent
Clinical Use Preclinical (off-target issues) Established (anti-inflammatory)

991

  • Mechanism : Binds the same ADaM site as this compound but with structural differences .
  • Both fail to phosphorylate AMPK in hepatocytes, suggesting shared limitations in certain tissues .

Table 4: this compound vs. 991

Feature This compound 991
Structural Overlap Overlaps ring-1/2 of 991 Distinct side-chain interactions
Isoform Activation β1-specific Broader β subunit range

PT1, ZLN024, and C24

  • Mechanism : Direct activators binding α (PT1, ZLN024, C24) or β (this compound) subunits .
  • Key Differences :
    • PT1 rescues all mitochondrial-deficient cell lines, while this compound is effective only in CI/POLG models .
    • This compound’s β1 binding offers tissue-specificity, whereas α-targeted activators (e.g., ZLN024) may have broader effects .

Key Research Findings and Limitations

  • Off-Target Effects : this compound inhibits Na+/K+-ATPase (IC₅₀: 57 µM rat, 220 µM human) and TASK-3 channels independently of AMPK, questioning its specificity .
  • Therapeutic Potential: Despite AMPK-dependent benefits (e.g., autophagy, lipid inhibition), poor oral availability and off-target actions hinder clinical advancement .

Biological Activity

A-769662 is a potent and selective activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This compound has garnered attention for its diverse biological activities, particularly in metabolic regulation, cell survival, and potential therapeutic applications in various diseases.

This compound activates AMPK by mimicking the effects of AMP, leading to both allosteric activation and inhibition of dephosphorylation. Unlike other AMPK activators, it directly stimulates native AMPK complexes without affecting the isolated α subunit kinase domain or glycogen binding. This unique mechanism allows this compound to influence various metabolic pathways, including glucose uptake and fatty acid synthesis inhibition .

Key Findings on Biological Activity

  • AMPK Activation : this compound selectively activates β1-containing AMPK complexes, leading to increased phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and glucose transporter type 4 (GLUT4) in skeletal muscle .
  • Inhibition of Na(+)-K(+)-ATPase : Research indicates that this compound inhibits Na(+)-K(+)-ATPase activity in skeletal muscle cells, suggesting an AMPK-independent pathway. This effect raises questions about its specificity as an AMPK activator in metabolic studies .
  • Cell Survival : this compound has been shown to protect osteoblasts from oxidative stress-induced apoptosis. In vitro studies demonstrated that co-treatment with this compound significantly reduced hydrogen peroxide-induced cell death by enhancing AMPK activation .
  • Metabolic Effects : In vivo studies on ob/ob mice revealed that this compound administration resulted in decreased plasma glucose and triglyceride levels, consistent with its role as an AMPK activator .
  • Mitochondrial Function : A recent study indicated that this compound can ameliorate mitochondrial dysfunction associated with mtDNA depletion by restoring mitochondrial membrane potential and enhancing mitochondrial biogenesis .

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffectReference
AMPK ActivationIncreases phosphorylation of ACC
Na(+)-K(+)-ATPase InhibitionDecreases activity in skeletal muscle cells
Protection Against ApoptosisReduces H2O2-induced cell death
Metabolic RegulationLowers plasma glucose and triglycerides
Mitochondrial Function RestorationRestores mitochondrial membrane potential

Table 2: Dosing Information

Study TypeDose (μM)Observed EffectReference
Skeletal Muscle Glucose Uptake500 - 1000Increased glucose uptake
Osteoblast Apoptosis Protection10Suppressed H2O2-induced apoptosis
In Vivo Metabolic Effects10 - 100Decreased plasma glucose and triglycerides

Case Study 1: Osteoblast Protection

In a study examining the effects of oxidative stress on osteoblasts, this compound was administered alongside hydrogen peroxide. The results showed a significant reduction in apoptosis markers, indicating a protective role for the compound through AMPK activation.

Case Study 2: Metabolic Regulation in Obese Mice

This compound was tested on ob/ob mice to assess its impact on metabolic parameters. The findings demonstrated a marked decrease in plasma glucose and triglyceride levels, suggesting its potential as a therapeutic agent for metabolic disorders.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing AMPK activation by A-769662 in vitro?

this compound activates AMPK via allosteric modulation and inhibition of Thr-172 dephosphorylation. For in vitro assays:

  • Use primary rat hepatocytes or HEK293 cells, as these models show dose-responsive activation (EC50: 0.8–2.2 µM) .
  • Measure phosphorylation of downstream targets like ACC (acetyl-CoA carboxylase) using Western blotting.
  • Include controls with LKB1-deficient cells (e.g., CCL13) to confirm AMPK activation is LKB1-independent .
  • Solubilize in DMSO (stock: 10 mM) and validate solubility before use .

Q. How does this compound inhibit fatty acid synthesis in metabolic studies?

this compound reduces malonyl-CoA levels by 33% in rat livers, suppressing fatty acid synthesis. Methodological steps:

  • Treat primary hepatocytes with 3.2–3.6 µM this compound (IC50 for fatty acid synthesis inhibition) .
  • Quantify 14C-acetate incorporation into fatty acids to assess synthesis rates .
  • Monitor ACC phosphorylation (Ser79) as a biomarker of AMPK activity .

Q. What are the standard dosing regimens for this compound in rodent models of metabolic disease?

  • Ob/ob mice : 30 mg/kg (intraperitoneal, b.i.d.) reduces plasma glucose (30–40%), liver triglycerides, and PEPCK/G6Pase expression .
  • Sprague Dawley rats : 0.5–10 mg/kg (i.p.) lowers hepatic malonyl-CoA and increases fatty acid oxidation .
  • Include metformin (500 mg/kg) as a comparator for AMPK-independent effects .

Advanced Research Questions

Q. How can conflicting data on AMPK-dependent vs. AMPK-independent mechanisms be resolved?

this compound exhibits dual mechanisms:

  • AMPK-dependent : Activates via Thr-172 dephosphorylation inhibition (EC50: 0.8 µM) .
  • AMPK-independent : Suppresses 26S proteasome activity and induces cell cycle arrest in prostate cancer models . Methodological recommendations :
  • Use AMPK-knockout cells or γ1-R298G mutants to isolate proteasome effects .
  • Combine with AMPK inhibitors (e.g., Compound C) to validate pathway specificity .

Q. What experimental designs address the paradoxical effects of this compound on oxidative stress?

In osteoblasts, this compound reduces H2O2-induced apoptosis and ROS, but in neurons, prolonged AMPK activation may exacerbate oxidative damage . Approaches :

  • Titrate doses (1–10 µM) and exposure times (3–24 h) to balance cytoprotection vs. toxicity .
  • Measure mitochondrial biogenesis markers (e.g., PGC-1α) and autophagy flux (LC3-II/LC3-I ratio) .

Q. How does this compound modulate the cell surface proteome in cancer metastasis studies?

this compound downregulates integrin β1 (ITGB1) and adhesion/migration proteins via AMPK-mediated membrane trafficking . Protocol :

  • Treat metastatic cell lines (e.g., PC-3 prostate cancer) with 10 µM this compound for 24 h.
  • Perform STRING analysis on cell surface protein extracts to identify depleted clusters (e.g., apoptosis regulators, cytoskeletal proteins) .
  • Validate with transwell migration assays and β1-integrin knockdown controls .

Q. Data Contradiction Analysis

Q. Why do studies report variable EC50 values for AMPK activation across tissues?

EC50 ranges from 0.8 µM (rat liver) to 2.2 µM (rat heart) due to tissue-specific AMPK isoform expression (e.g., α1β1γ1 vs. α2β2γ3) . Resolution :

  • Isoform-specific siRNA silencing in target tissues.
  • Use recombinant AMPK isoforms in kinase activity assays .

Q. How to reconcile this compound’s anti-inflammatory vs. pro-apoptotic effects in different models?

  • Anti-inflammatory : Inhibits NF-κB and IL-1β in macrophages (0.125 mM) .
  • Pro-apoptotic : Induces caspase-3 activation in MEF cells via proteasome inhibition . Strategy :
  • Context-dependent dosing: Lower doses (≤10 µM) for anti-inflammatory studies; higher doses (≥25 µM) for apoptosis assays .
  • Profile cell-type-specific AMPK/NF-κB crosstalk using phospho-proteomics .

Properties

IUPAC Name

4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,23H,(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTESJDQKVOEUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=C(C(=O)N4)C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233425
Record name A-769662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844499-71-4
Record name A-769662
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844499714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-769662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name A-769662
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Retrosynthesis Analysis

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